molecular formula C19H18N4O3 B2490275 propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 848279-15-2

propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2490275
CAS No.: 848279-15-2
M. Wt: 350.378
InChI Key: IXMZMIIMZAFYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzoyl derivatives with furan-2-carbaldehyde, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanone derivatives, dihydroquinoxalines, and various substituted quinoxalines, each with potential biological activities .

Scientific Research Applications

Propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent. The furan ring and quinoxaline core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

propyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-9-26-19(24)15-16-18(22-14-8-4-3-7-13(14)21-16)23(17(15)20)11-12-6-5-10-25-12/h3-8,10H,2,9,11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMZMIIMZAFYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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